

An In-Depth Technical Guide to 4-chloro-N-cyclopentylaniline

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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-chloro-N-cyclopentylaniline**, a substituted aniline derivative of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this molecule serves as a valuable building block in the development of novel chemical entities. This document will cover its fundamental molecular properties, logical synthetic approaches, potential applications in drug discovery, and essential safety protocols, grounding all information in established chemical principles.

Core Molecular Attributes

4-chloro-N-cyclopentylaniline is characterized by a central aniline core, substituted at the para-position of the benzene ring with a chlorine atom and on the amino group with a cyclopentyl moiety. This unique combination of a halogenated aromatic ring and a cycloaliphatic amine dictates its physicochemical properties and reactivity.

Molecular Formula and Weight

The chemical structure of **4-chloro-N-cyclopentylaniline** is derived from the combination of a 4-chloroaniline fragment (C_6H_6ClN) and a cyclopentyl group (C_5H_9) replacing one of the amine

hydrogens.

- Molecular Formula: C₁₁H₁₄ClN

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:

- Carbon (C): 11 x 12.011 u
- Hydrogen (H): 14 x 1.008 u
- Chlorine (Cl): 1 x 35.453 u
- Nitrogen (N): 1 x 14.007 u

This results in a:

- Molecular Weight: 195.69 g/mol

The structural representation of **4-chloro-N-cyclopentylaniline** is depicted below:

Caption: 2D structure of **4-chloro-N-cyclopentylaniline**.

Physicochemical Properties (Predicted)

Direct experimental data for **4-chloro-N-cyclopentylaniline** is not readily available in public databases. However, we can infer its properties based on the known characteristics of its parent molecules: 4-chloroaniline and N-cyclopentylaniline.

Property	4-Chloroaniline	N-Cyclopentylaniline	Predicted: 4-chloro-N-cyclopentylaniline
Molecular Weight (g/mol)	127.57[1]	161.24[2]	195.69
Appearance	Pale yellow solid[3]	-	Likely a liquid or low-melting solid
Boiling Point (°C)	232[3]	-	Expected to be higher than 232°C
Melting Point (°C)	72.5[3]	-	Variable, may be lower than 4-chloroaniline
Solubility in water	2.6 g/L at 20°C[3]	-	Expected to be low
LogP	1.83[1]	3.2	Expected to be > 3

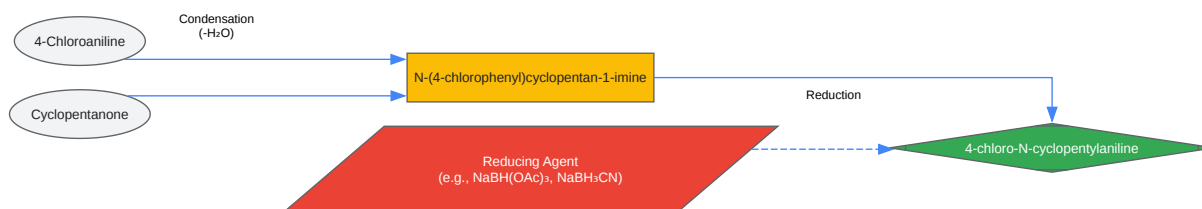
The introduction of the nonpolar cyclopentyl group is expected to decrease water solubility and increase the octanol-water partition coefficient (LogP), making the molecule more lipophilic.

Synthesis and Reaction Pathways

The synthesis of **4-chloro-N-cyclopentylaniline** can be logically approached through standard organic chemistry transformations. A primary and highly effective method is the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine or, alternatively, the N-alkylation of 4-chloroaniline with a cyclopentyl halide.

Reductive Amination Workflow

This is often the preferred route due to its efficiency and control. The reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the target amine.



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Caption: Reductive amination workflow for synthesizing **4-chloro-N-cyclopentylaniline**.

Experimental Protocol (Exemplary):

- **Imine Formation:** To a solution of 4-chloroaniline (1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add cyclopentanone (1.1 eq.). The mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate or under Dean-Stark conditions to remove water and drive the equilibrium towards the imine.
- **Reduction:** Once imine formation is complete (monitored by TLC or GC-MS), the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise at 0°C. Sodium triacetoxyborohydride is a mild and selective reagent, which is a key consideration for this step.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices:

- The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the chloro-substituent on the aromatic ring.

- The removal of water during imine formation is essential for achieving a high yield, as the reaction is reversible.

Applications in Drug Discovery and Development

Substituted anilines are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The chlorine atom can act as a bioisostere for a methyl group and can participate in halogen bonding, while the N-cyclopentyl group can provide a hydrophobic anchor to fit into specific binding pockets.

Chlorine-containing compounds are found in over 250 FDA-approved drugs, highlighting their importance in pharmaceuticals.[4][5] They are used to treat a wide range of conditions, including infections, cancer, and neurological disorders.[4] The presence of a chlorine atom can significantly modulate a molecule's metabolic stability and pharmacokinetic profile.

While specific applications for **4-chloro-N-cyclopentylaniline** are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, related 4-chloroaniline derivatives are intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[1] The core structure could be a precursor for compounds targeting:

- Kinase Inhibitors: The aniline scaffold is common in ATP-competitive kinase inhibitors.
- GPCR Ligands: The lipophilic nature of the molecule could be favorable for interacting with transmembrane G-protein coupled receptors.
- Antiviral Agents: For example, 4-chloroaniline is an intermediate in the synthesis of the HIV reverse transcriptase inhibitor L-738,372.[6]

Safety, Handling, and Toxicity

As a derivative of 4-chloroaniline, **4-chloro-N-cyclopentylaniline** should be handled with extreme caution, assuming a similar hazard profile. 4-Chloroaniline is classified as a toxic substance and a potential carcinogen.[3][7]

Key Hazards Associated with 4-Chloroaniline:

- Toxicity: Can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis, headaches, and dizziness.[7][8]
- Irritation: Can cause severe irritation to the skin and eyes.[8]
- Carcinogenicity: Handled as a potential carcinogen.[8]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat.[7]
- Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]
- Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7] Keep containers tightly sealed.
- Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[8] In case of skin contact, wash immediately with soap and water.[8]

Conclusion

4-chloro-N-cyclopentylaniline represents a synthetically accessible and potentially valuable building block for drug discovery and materials science. While direct experimental data is sparse, a thorough understanding of its constituent parts—4-chloroaniline and cyclopentylamine—provides a solid foundation for its synthesis, handling, and exploration in various research applications. Its combination of a halogenated aromatic system and a cycloaliphatic amine moiety makes it a compelling candidate for the generation of new chemical entities with tailored biological activities.

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